Carbazole-9-methanol
Overview
Description
Synthesis Analysis
The synthesis of carbazole derivatives often involves complex chemical reactions. A notable method includes the ultrasound-assisted Rap–Stoermer reaction, which facilitates the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, highlighting the versatility of carbazole-based compounds in synthetic chemistry (Zhang, Yan, Li, & Gao, 2012).
Molecular Structure Analysis
Carbazole derivatives display a wide range of molecular structures. For example, the structure of (4,9-Dimethyl-9H-carbazol-3-yl)methanol demonstrates how the carbazole skeleton can incorporate functional groups like methanol at specific positions, affecting the molecule's overall properties and reactivity (Öncüoğlu, Dilek, Ergün, & Hökelek, 2014).
Chemical Reactions and Properties
Carbazole-9-methanol and its derivatives undergo various chemical reactions, demonstrating unique properties. For instance, the electropolymerization of 9H-carbazole-9-carbothioic methacrylic thioanhydride showcases the compound's utility in fabricating materials for energy storage devices, highlighting the electrochemical versatility of carbazole-based molecules (Ates, Uludağ, & Arican, 2014).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as glass transition temperatures and molecular weight, are crucial for their application in materials science. The synthesis and study of poly(3,9-carbazole) and low-molar-mass glass-forming carbazole compounds provide insight into the thermal and mechanical properties that make these compounds suitable for use in electronic and optoelectronic devices (Grigalevicius, Gražulevičius, Gaidelis, & Jankauskas, 2002).
Chemical Properties Analysis
The chemical properties of carbazole-9-methanol derivatives, such as their reactivity with various reagents and their potential as intermediates in synthetic chemistry, are of significant interest. The synthesis of 9H-carbazole derivatives showcases the chemical versatility and potential applications of these compounds in creating new materials with desired properties (Salih, Salimon, & Yousif, 2016).
Scientific Research Applications
Bacterial Biotransformation
Carbazole-9-methanol, a derivative of 9H-carbazole, has been studied in the context of bacterial biotransformation. Research by Waldau et al. (2009) explored the transformation of carbazole derivatives, including 9-methyl-9H-carbazole, by the bacterium Ralstonia sp. strain SBUG 290. This strain accumulated various products during the incubation with carbazole derivatives, indicating its potential in modifying such compounds for various applications (Waldau et al., 2009).
Alkaloid Isolation
Peng et al. (2018) isolated carbazole alkaloids from Clausena lansium, demonstrating the potential of natural sources to yield carbazole derivatives, including carbazole-9-methanol. This study also investigated their cytotoxic activity against cancer cell lines, highlighting the significance of these compounds in medical research (Peng et al., 2018).
Electrochemical and Electrochromic Properties
Research on novel polymers containing carbazole and phenyl-methanone units has been conducted by Hu et al. (2013). Their study focused on the electrochemical and electrochromic properties of these materials, suggesting the usefulness of carbazole derivatives in developing new materials with specific electronic and optical properties (Hu et al., 2013).
Chemosensor Applications
Qu et al. (2017) developed a novel diarylethene with a carbazole moiety for the detection of Sn2+ and Cu2+ in methanol. This compound exhibited selective fluorescence quenching, highlighting the potential of carbazole derivatives in sensor technology and environmental monitoring (Qu et al., 2017).
High-Refractive Index Polymers
Research into creating high-refractive index polymers incorporated carbazole into the methacrylate monomer structure. McGrath et al. (2006) explored this, demonstrating carbazole derivatives' potential in developing materials for optical applications (McGrath et al., 2006).
Fluorescence and Inclusion Properties
The fluorescence behavior of carbazole-based dyes has been studied by Lao et al. (2012). This research sheds light on the potential use of carbazole derivatives in developing new fluorescent materials for various applications (Lao et al., 2012).
Ion Sensing
Rani et al. (2021) synthesized a 9H-carbazole derivative with excellent yield and demonstrated its capability in detecting Hg(II) and Mn(II) ions, indicating the application of carbazole derivatives in ion sensing technologies (Rani et al., 2021).
Safety And Hazards
properties
IUPAC Name |
carbazol-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYFGXOJXXKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178816 | |
Record name | N-(Hydroxymethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-9-methanol | |
CAS RN |
2409-36-1 | |
Record name | 9H-Carbazole-9-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Hydroxymethyl)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazole-9-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Hydroxymethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-carbazole-9-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(HYDROXYMETHYL)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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